molecular formula C17H15N3O3S B4182568 N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B4182568
M. Wt: 341.4 g/mol
InChI Key: NJURHINXQRJUEO-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thienyl group, an isoxazole ring, and an aminocarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing advanced reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects in various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]nicotinamide
  • N-[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide

Uniqueness

Its structure allows for diverse chemical reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-9-8-12(20-23-9)16(22)19-17-14(15(18)21)13(10(2)24-17)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJURHINXQRJUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C(=C(S2)C)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Reactant of Route 5
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Reactant of Route 6
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide

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